Phthalazine-5-carboxylic acid is a heterocyclic nitrogen-containing compound with the molecular formula CHNO and a molecular weight of 174.16 g/mol. Its IUPAC name is 1H-phthalazine-5-carboxylic acid. This compound is characterized by its unique structure, which includes two fused aromatic rings containing nitrogen atoms, making it an important scaffold in organic chemistry and medicinal applications .
Phthalazine-5-carboxylic acid can be synthesized from various precursors, including phthalic anhydride and hydrazine derivatives. It falls under the classification of carboxylic acids and nitrogen heterocycles, which are known for their diverse biological activities and applications in pharmaceuticals .
The synthesis of phthalazine-5-carboxylic acid can be achieved through several methods:
The synthesis typically involves refluxing the starting materials under controlled conditions to facilitate the formation of the desired product. For instance, the reaction conditions (temperature, solvent choice) can significantly influence the yield and purity of phthalazine-5-carboxylic acid.
Phthalazine-5-carboxylic acid features a complex molecular structure characterized by:
This structure contributes to its chemical reactivity and interaction with biological targets.
Crystallographic studies have provided insights into its solid-state properties, revealing robust hydrogen-bonded motifs that are essential for understanding its stability and interactions in various environments.
Phthalazine-5-carboxylic acid participates in several notable chemical reactions:
The reactions often require specific conditions such as temperature control and the presence of catalysts to optimize yields and minimize by-products.
Phthalazine-5-carboxylic acid exhibits significant biological activities, particularly through its interaction with various molecular targets:
Studies have demonstrated that these interactions can lead to reduced angiogenesis and inflammation, making phthalazine-5-carboxylic acid a candidate for therapeutic applications in oncology and inflammatory diseases.
Phthalazine-5-carboxylic acid typically appears as a white to yellow solid with a melting point greater than 300 °C. Its solubility varies depending on the solvent used, which is crucial for its application in different chemical environments .
The compound is stable under normal conditions but can undergo reactions typical of carboxylic acids, such as deprotonation to form carboxylate ions or reaction with bases to yield salts. Its aromatic nature contributes to its reactivity in electrophilic substitution reactions .
Phthalazine-5-carboxylic acid has diverse applications in scientific research:
Phthalazine-5-carboxylic acid (C₉H₆N₂O₂) represents a strategically significant heterocyclic scaffold in contemporary drug discovery, integrating a planar bicyclic diazine core with a carboxylic acid functionality at the 5-position. This configuration confers distinctive physicochemical properties and versatile target engagement capabilities critical for pharmacological activity. The compound’s systematic name is 1,2-diazanaphthalene-5-carboxylic acid, with a molecular weight of 174.16 g/mol and CAS Registry Number 1104070-94-1 [4]. Its SMILES notation (O=C(C₁=CC=CC₂=C₁C=NN=C₂)O) encodes the characteristic fusion of the benzene ring with the ortho-diazine moiety bearing the carboxylic acid group, enabling precise molecular recognition within biological targets. As summarized in Table 1, these identifiers facilitate unambiguous chemical tracking and procurement in research settings.
Table 1: Key Identifiers of Phthalazine-5-carboxylic Acid
Property | Value |
---|---|
CAS Registry Number | 1104070-94-1 |
Molecular Formula | C₉H₆N₂O₂ |
Molecular Weight | 174.16 g/mol |
IUPAC Name | 1,2-Diazanaphthalene-5-carboxylic acid |
SMILES | O=C(C₁=CC=CC₂=C₁C=NN=C₂)O |
Storage Conditions | Cold-chain transportation recommended |
The phthalazine nucleus first gained synthetic accessibility in 1893 via Gabriel's condensation of tetrachloro-o-xylene with hydrazine hydrate, but its strategic exploitation as a pharmacophore accelerated substantially in the late 20th century alongside advances in heterocyclic chemistry [6] [7]. Early pharmacological interest focused on unsubstituted phthalazines and simple derivatives, revealing limited bioactivity. However, the introduction of carboxylic acid functionalities—particularly at the 5-position—marked a transformative advancement by enhancing target binding through electrostatic interactions and hydrogen bonding while improving aqueous solubility. This molecular evolution positioned phthalazine-5-carboxylic acid as a privileged scaffold for rational drug design, particularly following the clinical success of phthalazine-containing kinase inhibitors like vatalanib (PTK787), which demonstrated the chemotype's viability in targeting angiogenic pathways [5] [6]. The carboxylic acid group serves as a versatile handle for derivatization into amides, esters, and other bioisosteres, enabling fine-tuning of pharmacokinetic properties while retaining core target affinity. Synthetic methodologies have evolved from classical routes involving phthalic anhydride cyclization to modern catalytic approaches, supporting the generation of diverse libraries for structure-activity relationship (SAR) studies [6] [7].
Phthalazine-5-carboxylic acid derivatives exert potent antiangiogenic and pro-apoptotic effects primarily through modulation of vascular endothelial growth factor receptor-2 (VEGFR-2) signaling and intrinsic apoptotic machinery. The carboxylic acid moiety engages critical residues (Glu885, Asp1046) in the kinase domain's hinge region through bidentate hydrogen bonding, disrupting ATP binding and subsequent phosphorylation cascades essential for endothelial cell proliferation and survival [2] [5]. For instance, biarylurea derivatives incorporating this scaffold demonstrated significant inhibition of human umbilical vein endothelial cell (HUVEC) proliferation (>70% inhibition at 10 μM) and suppressed tube formation in matrigel assays, confirming antiangiogenic efficacy [2] [3]. Concurrently, these compounds activate apoptosis via mitochondrial pathways, evidenced by dose-dependent increases in cleaved caspase-3 expression and S-phase cell cycle arrest in diverse cancer cell lines (e.g., compound 7b in NCI-60 panel screening) [2] [3]. The planar phthalazine core facilitates deep penetration into hydrophobic kinase pockets, while the carboxylic acid's anionic state at physiological pH enhances solubility and prevents excessive membrane permeability, favoring extracellular target engagement. This dual-pathway intervention—simultaneously starving tumors of vasculature and triggering cancer cell death—validates phthalazine-5-carboxylic acid as a multifunctional template for oncology therapeutics.
The structural versatility of phthalazine-5-carboxylic acid enables its integration into multi-kinase inhibitors targeting angiogenic, proliferative, and survival pathways simultaneously. Its carboxylic acid group functions as a bioisostere for phosphate moieties in ATP, allowing competitive binding across diverse kinase ATP-binding sites while maintaining selectivity through complementary hydrophobic interactions [6]. This capability is exemplified by hybrid molecules combining the phthalazine core with biarylamide or biarylurea pharmacophores, which inhibit VEGFR-2 (IC₅₀ = 2.5–4.4 μM), platelet-derived growth factor receptor (PDGFR), and Raf kinases concurrently [2] [6]. As shown in Table 2, such multi-kinase activity translates to broad-spectrum cytotoxicity across the NCI-60 cancer cell line panel (GI₅₀ = 0.15–8.41 μM) without compromising potency [2] [3]. The scaffold’s adaptability supports "type-II" kinase inhibition strategies by stabilizing the DFG-out kinase conformation, where the carboxylic acid forms salt bridges with displaced aspartate residues, accessing deeper hydrophobic pockets unavailable to type-I inhibitors [2] [6]. Furthermore, computational analyses confirm that the carboxylic acid enhances binding energy through water-mediated hydrogen bonds and chelation of catalytic magnesium ions in kinases like MEK, expanding its target repertoire beyond VEGFR-2 [6]. This polypharmacology profile positions phthalazine-5-carboxylic acid derivatives as superior candidates for overcoming tumor resistance compared to single-target agents.
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: